molecular formula C12H14ClN B13248137 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13248137
M. Wt: 207.70 g/mol
InChI Key: STMRJHAAVAQDNN-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine (CAS 1518870-62-6) is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 . It belongs to a class of aminoindane derivatives, which are structures of interest in medicinal chemistry research for their potential therapeutic applications . Specifically, related aminoindane compounds have been investigated for their use in treating conditions such as pain and various nervous system disorders, highlighting the research value of this chemical scaffold . The compound's structure features a chloro-substituted indane core and a cyclopropylamine group. This specific substitution pattern is significant as it combines a rigid, planar bicyclic system with a strained, three-membered ring amine, which can influence the molecule's conformation and its interaction with biological targets. Researchers exploring structure-activity relationships (SAR) in this series may find this compound valuable for further chemical modifications and biological screening. Handling and Safety: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H14ClN/c13-9-2-5-11-8(7-9)1-6-12(11)14-10-3-4-10/h2,5,7,10,12,14H,1,3-4,6H2

InChI Key

STMRJHAAVAQDNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine typically involves two main stages:

  • Construction of the 5-chloro-2,3-dihydro-1H-indene core.

  • Introduction of the N-cyclopropyl amine substituent at the 1-position of the indene ring.

The indene core is often prepared via cyclization reactions starting from appropriately substituted precursors, followed by selective halogenation to install the chlorine atom at the 5-position. The cyclopropyl amine moiety is introduced through nucleophilic substitution or amination reactions using cyclopropylamine or its derivatives.

Preparation of the 5-Chloro-2,3-dihydro-1H-indene Core

A common approach involves the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine or its precursors by:

  • Starting from substituted benzaldehydes or vanillin derivatives, which undergo methylation and condensation steps to form intermediates such as bisacetoacetates or keto acids.

  • Cyclization using polyphosphoric acid (PPA) to form the indanone or indene ring system.

  • Reduction of ketone groups via Clemmensen reduction to yield the dihydroindene skeleton.

  • Halogenation at the 5-position using reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents to install the chlorine substituent.

Introduction of the N-Cyclopropyl Amine Group

The amination step typically involves:

  • Conversion of the indanone or indene intermediate to a suitable leaving group derivative (e.g., acyl halide or halogenated intermediate).

  • Nucleophilic substitution with cyclopropylamine under conditions such as reflux in ethanol or dimethylformamide (DMF) with potassium carbonate as a base.

  • Alternative methods include palladium-catalyzed cross-coupling reactions using cyclopropyl boronic acid to install the cyclopropyl substituent on nitrogen or carbon atoms, depending on the synthetic design.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methylation of hydroxyl group Dimethyl sulfate, alkaline medium 70-80 Converts vanillin to veratraldehyde as key intermediate
2 Condensation with ethyl acetoacetate Piperidine catalyst, room temperature 65-75 Forms bisacetoacetate intermediate
3 Acidic hydrolysis 6 N KOH in 90% ethanol, reflux 65-70 Produces diacid intermediate with characteristic IR and NMR spectra
4 Cyclization Polyphosphoric acid (PPA), steam bath, 4 hours 75-80 Forms keto acid intermediate; extraction with chloroform
5 Clemmensen reduction Zn(Hg), HCl, reflux 70-75 Reduces keto group to form dihydroindene ring system
6 Chlorination POCl₃, reflux 60-70 Introduces chlorine at 5-position; key for final compound structure
7 Amination (N-cyclopropyl substitution) Cyclopropylamine, EtOH or DMF, K₂CO₃, reflux 50-60 Nucleophilic substitution to introduce cyclopropyl amine; moderate yields observed

Yields are approximate and based on literature averages from related indene derivative syntheses.

Analytical and Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR): Proton NMR typically shows aromatic singlets around δ 6.7–6.9 ppm corresponding to the indene protons, multiplets for cyclopropyl protons between δ 0.5–1.0 ppm, and signals for the dihydroindene methylene protons between δ 2.1–3.0 ppm.

  • Infrared Spectroscopy (IR): Characteristic NH stretch around 3300 cm⁻¹ confirms amine formation; disappearance of OH stretch indicates successful amidation or substitution.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~208 g/mol for 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine) confirm the expected molecular formula.

Comparative Analysis of Synthetic Routes

Methodology Advantages Disadvantages References
Direct nucleophilic substitution of halogenated indene intermediate with cyclopropylamine Straightforward, uses commercially available amines Moderate yields, possible side reactions
Palladium-catalyzed cross-coupling with cyclopropyl boronic acid High regioselectivity, potential for higher yields Requires expensive catalysts and ligands
Multi-step synthesis via keto acid intermediates and Clemmensen reduction Well-established, good control over substitution pattern Longer synthetic route, multiple purification steps

Research Findings and Optimization Notes

  • The chlorination step using phosphorus oxychloride is critical for regioselective halogenation; reaction temperature and time must be carefully controlled to avoid over-chlorination or decomposition.

  • Amination with cyclopropylamine benefits from using polar aprotic solvents like DMF and mild bases such as potassium carbonate to enhance nucleophilicity and improve yields.

  • Reduction steps (Clemmensen) require careful handling due to the use of toxic reagents (Zn/Hg amalgam), and alternatives like catalytic hydrogenation may be explored for greener chemistry.

  • Purification often involves recrystallization from solvents like acetone or ethanol to achieve high purity.

- PubChem Compound Summary for (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine, PubChem, 2025.

- Synthesis and Biological Evaluation of Amide Derivatives of 6-Chloro-2,3-dihydro-1H-inden-1-yl acetic Acid, Academia.edu, 2008.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce various substituted indene derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine serves as a valuable intermediate for the preparation of more complex molecules

Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of new drugs with potential therapeutic applications.

Medicine: Research has indicated that indene derivatives, including 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, may possess pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2,3-dihydro-1H-inden-1-amine

  • Structure : Lacks the N-cyclopropyl group; chlorine at position 3.
  • Molecular Weight : 167.64 g/mol (C₉H₁₀ClN) .
  • Key Differences : The absence of the cyclopropyl group reduces steric hindrance and metabolic stability. This compound is primarily used as an intermediate in synthesizing MAO-B inhibitors .
  • Biological Activity : Less potent than N-cyclopropyl derivatives due to faster metabolic clearance .

5-Bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

  • Structure : Bromine replaces chlorine at position 5; retains the N-cyclopropyl group.
  • Molecular Weight: 236.06 g/mol (C₉H₆BrNO₂) .
  • Key Differences: Bromine’s larger atomic radius and polarizability may alter binding kinetics.

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine

  • Structure : Features a propan-2-amine substituent instead of cyclopropyl.
  • Molecular Weight : 175.26 g/mol (C₁₂H₁₇N) .
  • Key Differences : The longer alkyl chain increases lipophilicity but reduces target selectivity. This compound is associated with psychoactive effects, highlighting the importance of substituent choice in avoiding off-target activity .

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Structure : Bromine at position 5, methyl at position 4, and a hydrochloride salt.
  • Molecular Weight : 263.57 g/mol (C₁₀H₁₃BrN·HCl) .
  • Bromine’s electron-withdrawing effects may reduce activity compared to chlorine derivatives .

Structural and Pharmacological Insights

Substituent Effects

  • Chlorine vs. Bromine : Chlorine’s smaller size and electronegativity optimize π-π stacking in MAO-B’s hydrophobic pocket, whereas bromine’s bulkiness may disrupt binding .
  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to straight-chain amines (e.g., propan-2-amine) .

Stereochemical Considerations

  • Enantiomers of 5-chloro-indenamine derivatives (e.g., (R)- and (S)-forms) exhibit divergent binding affinities. The cyclopropyl group’s rigidity may amplify stereochemical effects, as seen in rasagiline analogs .

Data Table: Comparative Analysis of Indenamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
5-Chloro-N-cyclopropyl-... Cl (5), N-cyclopropyl 191.65 MAO-B inhibition (potential)
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl (5) 167.64 Intermediate for inhibitors
5-Bromo-N-cyclopropyl-... Br (5), N-cyclopropyl 236.06 Not reported
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine Propan-2-amine (N) 175.26 Psychoactive effects
(S)-5-Bromo-4-methyl-... Br (5), Me (4), HCl salt 263.57 Not reported

Biological Activity

5-Chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Molecular Details:

  • Molecular Formula: C10H11ClN
  • Molecular Weight: 199.65 g/mol
  • CAS Number: 1518870-62-6
  • IUPAC Name: 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
PropertyValue
Molecular FormulaC10H11ClN
Molecular Weight199.65 g/mol
IUPAC Name5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
CAS Number1518870-62-6

Antimicrobial Properties

Research indicates that 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency.

Key Findings:

  • Effective against Staphylococcus aureus and Escherichia coli .
  • MIC values ranged from 0.0039 to 0.025 mg/mL , indicating strong antibacterial properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Receptor Binding: It could bind to receptors or enzymes, altering their function and leading to cell death or growth inhibition.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of indenes, including 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. The study revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Selected Strains

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.015
Pseudomonas aeruginosa0.020

This data underscores the compound's potential as a therapeutic agent in treating bacterial infections.

Potential in Cancer Therapy

Emerging research suggests that compounds similar to 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amines may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

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